N-(2-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a 1,3-oxazole core substituted with a 4-fluorophenyl group and an acetamide side chain linked to a 2-chloro-4-fluorophenyl moiety. Its molecular formula is C₁₇H₁₂ClF₂N₂O₂S, with a molecular weight of 389.8 g/mol. The structure combines halogenated aromatic systems (fluorine and chlorine) with a heterocyclic oxazole ring, which may enhance lipophilicity and influence biological target interactions. While direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs demonstrate antimicrobial, enzyme inhibitory, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2S/c18-13-7-12(20)5-6-14(13)22-16(23)9-25-17-21-8-15(24-17)10-1-3-11(19)4-2-10/h1-8H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXXQRQNHLLKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=C(C=C(C=C3)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : CHClFNOS
- Molecular Weight : 352.81 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its structure.
Structural Features
The compound features a chloro and fluorine substitution on the phenyl ring, which may enhance its lipophilicity and biological activity. The oxazole moiety is known for its diverse biological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, benzoxazole derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to interfere with cellular processes.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Benzoxazole Derivative | Antibacterial | E. coli | |
| Benzoxazole Derivative | Antifungal | C. albicans |
Anticancer Activity
The compound's oxazole component suggests potential anticancer properties. Research has demonstrated that oxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colorectal cancers.
Case Study: Cytotoxic Activity
In a study evaluating cytotoxic effects, related compounds demonstrated IC values in the micromolar range against MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Oxazole Derivative A | MCF-7 | 5.0 |
| Oxazole Derivative B | HCT-116 | 4.5 |
These results indicate that modifications to the oxazole structure can significantly impact cytotoxicity, suggesting that this compound may possess similar or enhanced activity.
The proposed mechanism of action for compounds containing the oxazole moiety includes:
- Inhibition of DNA Synthesis : By interacting with DNA or enzymes involved in replication.
- Induction of Apoptosis : Through pathways that activate caspases and other apoptotic factors.
- Disruption of Cellular Metabolism : By inhibiting key metabolic enzymes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen atoms (chlorine and fluorine) is known to affect lipophilicity, which in turn influences bioavailability and cellular uptake.
Key Findings from SAR Studies
- Fluorine Substitution : Enhances potency by increasing lipophilicity.
- Chlorine Substitution : May improve selectivity towards specific biological targets.
- Oxazole Ring : Essential for maintaining biological activity; modifications can lead to increased efficacy or toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related sulfanyl acetamide derivatives:
Key Observations:
Oxadiazole derivatives (e.g., CDD-934506, 8t) show broader enzyme inhibitory activity due to hydrogen-bonding capacity .
Substituent Effects :
- Electron-withdrawing groups (e.g., -F, -Cl) on aryl rings improve metabolic stability. The dual fluorine substitution in the target compound may confer higher lipophilicity (logP ~3.5) compared to methoxy or nitro analogs .
- Indole-containing derivatives (e.g., 8t) exhibit enhanced LOX inhibition, likely due to π-π stacking interactions .
Biological Activity: Antimicrobial activity correlates with chloro/fluoro substituents (e.g., 6f: MIC = 12.5 µg/mL against E. coli) .
Synthesis :
- All compounds are synthesized via S-alkylation of heterocyclic thiones (e.g., 1,3-oxazole-2-thiol) with chloroacetamide intermediates, a robust and scalable method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
